Thymine glycol

概要

説明

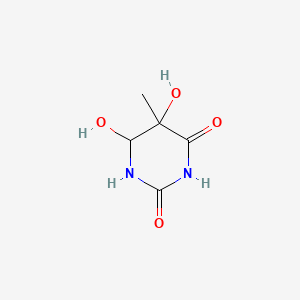

Thymine glycol, also known as 5,6-dihydroxy-5,6-dihydrothymine, is a modified form of the nucleobase thymine. It is one of the principal DNA lesions induced by oxidative stress and ionizing radiation. This compound is significant because it can interfere with DNA replication and transcription, leading to mutations and cellular aging .

準備方法

Synthetic Routes and Reaction Conditions: Thymine glycol can be synthesized through the oxidation of thymidine. One common method involves the use of osmium tetroxide as the oxidizing agent. The reaction typically yields a mixture of diastereomers, with the (5R,6S) and (5S,6R) isomers being predominant . The Sharpless asymmetric dihydroxylation reaction can also be employed to preferentially form the (5S,6R) isomer .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.

化学反応の分析

Types of Reactions: Thymine glycol undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form 5-hydroxy-5-methylhydantoin.

Reduction: Reduction reactions can convert this compound back to thymine under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products:

Oxidation: 5-hydroxy-5-methylhydantoin.

Reduction: Thymine.

Substitution: Various substituted thymine derivatives depending on the nucleophile used.

科学的研究の応用

Thymine glycol has several applications in scientific research:

Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.

Biology: Investigated for its role in DNA replication and transcription interference.

Medicine: Studied for its potential involvement in aging and age-related diseases, as well as its role in cancer development due to its mutagenic properties

作用機序

Thymine glycol exerts its effects primarily by interfering with DNA replication and transcription. It forms a lesion in the DNA that blocks the progression of DNA polymerases, leading to replication fork stalling. This blockage can result in mutations if not properly repaired. The base excision repair pathway is the primary mechanism for removing this compound lesions from DNA .

類似化合物との比較

Uracil glycol: Another oxidative DNA lesion that results from the oxidation of uracil.

5-hydroxycytosine: Formed by the oxidation of cytosine and can also interfere with DNA replication.

8-oxoguanine: A well-known oxidative lesion formed from guanine.

Uniqueness: Thymine glycol is unique in its specific formation from thymine and its significant impact on DNA replication and transcription. Unlike other oxidative lesions, this compound is particularly effective at blocking DNA polymerases, making it a critical target for DNA repair mechanisms .

生物活性

Thymine glycol (TG), a significant oxidative product of thymine, plays a critical role in DNA damage and repair mechanisms. This article delves into the biological activities of this compound, examining its formation, effects on DNA structure, mutagenic potential, and the cellular repair processes involved.

Formation of this compound

This compound is primarily generated through oxidative stress, particularly from reactive oxygen species (ROS) produced by ionizing radiation and chemical oxidants. The formation of TG can occur via several pathways:

- Direct Oxidation : Thymine is oxidized to TG by ROS.

- Deamination : 5-Methylcytidine can undergo hydrolytic deamination followed by oxidation to form TG.

- Environmental Factors : Exposure to UV radiation and certain chemicals can enhance TG production.

Structural Impact on DNA

This compound's unique non-planar structure disrupts the typical Watson-Crick base pairing in DNA, leading to significant distortions in the DNA helix. This structural alteration impedes the replication process and affects the binding affinity of DNA-binding proteins.

Table 1: Comparison of DNA Structural Changes Induced by this compound

| Property | Normal Thymine | This compound |

|---|---|---|

| Planarity | Yes | No |

| Hydrogen Bonding Capability | Yes | No |

| Base Pairing Efficiency | High | Low |

| Replication Fidelity | High | Low |

Mutagenicity and Carcinogenicity

Research indicates that this compound is a weakly mutagenic lesion. It tends to pair with adenine, which can lead to misincorporation during DNA replication. However, studies show that TG does not significantly increase mutation rates during translesion synthesis (TLS) in vitro, suggesting that its mutagenic potential may be context-dependent .

In clinical studies, elevated levels of this compound modifications have been observed in the DNA of cancer patients compared to healthy controls. For instance, a study measured this compound levels in white blood cells (WBC) from ovarian cancer patients, finding an average concentration of 2.83 fmol/μg in patients versus 2.16 fmol/μg in controls . This correlation suggests a potential role for TG as a biomarker for oxidative stress-related cancers.

Cellular Repair Mechanisms

Cells employ various DNA glycosylases to excise this compound from damaged DNA. Key enzymes include:

- Endonuclease III (Endo III) : Recognizes and excises TG lesions preferentially.

- Endonuclease VIII (Endo VIII) : Also involved in repairing oxidative damage.

These enzymes initiate base excision repair (BER), crucial for maintaining genomic integrity . The efficiency of these repair pathways is vital; failure to adequately repair TG can lead to mutations and contribute to carcinogenesis.

Case Studies

- Ovarian Cancer Study :

- Plasmid-Based Assays :

特性

IUPAC Name |

5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317323 | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-56-8 | |

| Record name | Thymine glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。